molecular formula C13H11IO3 B8634133 Methyl 5-iodo-6-methoxynaphthalene-1-carboxylate CAS No. 84532-68-3

Methyl 5-iodo-6-methoxynaphthalene-1-carboxylate

Cat. No. B8634133
Key on ui cas rn: 84532-68-3
M. Wt: 342.13 g/mol
InChI Key: OVJOQRHZXHGGSK-UHFFFAOYSA-N
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Patent
US04391825

Procedure details

Iodine (7.08 g) and iodic acid (2.78 g) were added to a stirred solution of 6-methoxy-1-naphthalenecarboxylic acid methyl ester [15 g, 69.4 mmoles, described by C. C. Price et al., J. Amer. Chem. Soc., 69, 2261 (1947)] in 80% acetic acid (110 ml) and 98% sulfuric acid (0.97 ml). The solution was heated at 50° C. for 5 hr, cooled and poured into water (100 ml). After the addition of sodium bisulfite to destroy the unreacted iodine, the precipitate was collected, washed with water and recrystallized from ethanol to afford the title compound; mp 98°-99° C.; NMR (CDCl3) δ 3.95 (s, 3H), 4.00 (s, 3H), 8.00 (m, 5H).
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.97 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1]I.I(O)(=O)=O.[CH3:7][O:8][C:9]([C:11]1[C:20]2[C:15](=[CH:16][C:17]([O:21][CH3:22])=[CH:18][CH:19]=2)[CH:14]=[CH:13][CH:12]=1)=[O:10].S(=O)(O)[O-].[Na+]>C(O)(=O)C.S(=O)(=O)(O)O.O>[CH3:7][O:8][C:9]([C:11]1[C:20]2[C:15](=[C:16]([I:1])[C:17]([O:21][CH3:22])=[CH:18][CH:19]=2)[CH:14]=[CH:13][CH:12]=1)=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
7.08 g
Type
reactant
Smiles
II
Name
Quantity
2.78 g
Type
reactant
Smiles
I(=O)(=O)O
Name
Quantity
15 g
Type
reactant
Smiles
COC(=O)C1=CC=CC2=CC(=CC=C12)OC
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.97 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to destroy the unreacted iodine
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=CC2=C(C(=CC=C12)OC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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